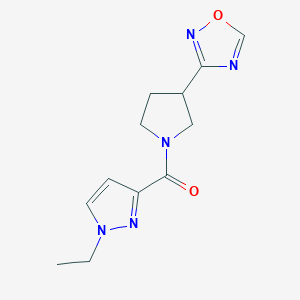

![molecular formula C24H32N2O6S B2642214 N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide CAS No. 923108-32-1](/img/structure/B2642214.png)

N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

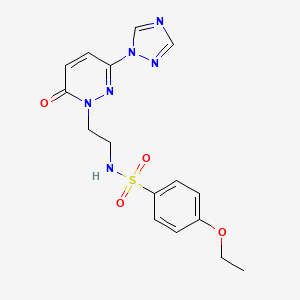

This compound is a benzamide derivative with an isoquinoline group attached via a sulfonyl linkage. Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinoline . Benzamides are a class of compounds containing a carboxamido (CONH2) functional group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and any interesting structural features .Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on the reactivity of the functional groups present. For example, the benzamide group might undergo reactions typical of amides, such as hydrolysis . The isoquinoline group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group might increase its polarity and affect its solubility in various solvents .Aplicaciones Científicas De Investigación

Cellular Proliferation in Tumors

One significant application of a related compound, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1), is in evaluating tumor proliferation using PET imaging. This study found a correlation between 18F-ISO-1 uptake in tumors and the Ki-67 proliferation marker, indicating its potential in assessing the proliferative status of solid tumors. No adverse effects were observed, and the absorbed doses to normal organs were relatively small, allowing for safe administration (Dehdashti et al., 2013).

Metabolites and Transporter-Mediated Excretion

A study on a similar compound, (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), identified its metabolites in human urine, plasma, and feces. This research provided insights into the renal and hepatic uptake transporters for these metabolites, which is crucial for understanding the drug’s excretion and metabolism pathways (Umehara et al., 2009).

Sigma-2 Receptor Probes

Another application is seen in the development of sigma-2 receptor probes using conformationally flexible benzamide analogues, like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide. These compounds, particularly [3H]RHM-1, showed high affinity for sigma2 receptors, making them useful ligands for studying these receptors in vitro (Xu et al., 2005).

Synthesis and Scalability

In medicinal chemistry, the development of practical and scalable synthetic routes is vital. For instance, the synthesis of YM758 monophosphate, a potent If current channel inhibitor, was optimized to avoid unstable intermediates and extensive use of chlorinated solvents, making the process more suitable for large-scale production (Yoshida et al., 2014).

Inhibitors in Cancer Research

Compounds like 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid have been identified as potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, a target in breast and prostate cancer. This highlights the role of related compounds in developing new cancer therapies (Jamieson et al., 2012).

Mecanismo De Acción

Target of Action

The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety . Compounds with this structure have been found to exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the targets of this compound could be related to these biological systems.

Mode of Action

Compounds with a 1,2,3,4-tetrahydroisoquinoline structure are known to interact with their targets in a variety of ways, including binding to receptors, inhibiting enzymes, or modulating ion channels .

Biochemical Pathways

Without specific information, it’s challenging to determine the exact biochemical pathways this compound might affect. Given the biological activities associated with 1,2,3,4-tetrahydroisoquinoline compounds, it could potentially be involved in pathways related to neurotransmission, inflammation, or cellular proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the biological activities associated with 1,2,3,4-tetrahydroisoquinoline compounds, potential effects could include modulation of neurotransmission, inhibition of inflammatory responses, or alteration of cell proliferation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3,4,5-triethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O6S/c1-4-30-21-15-20(16-22(31-5-2)23(21)32-6-3)24(27)25-12-14-33(28,29)26-13-11-18-9-7-8-10-19(18)17-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEXCHNYOZQFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2642135.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2642137.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)

![(Z)-ethyl 2-((3-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2642144.png)

![3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene](/img/structure/B2642149.png)

![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylic acid](/img/structure/B2642153.png)